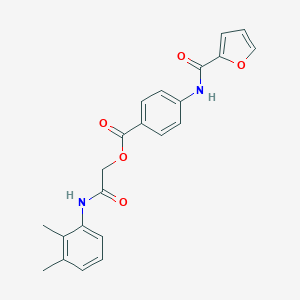
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "FPOP" and has a unique chemical structure that makes it highly desirable for use in various research fields.
作用機序
FPOP works by reacting with solvent-exposed amino acid residues in proteins, particularly tyrosine and tryptophan residues. The reaction of FPOP with these residues results in the formation of a covalent bond between FPOP and the amino acid residue. This reaction can be used to study the solvent accessibility of amino acid residues in proteins and to map protein-protein interactions.
Biochemical and Physiological Effects:
FPOP has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe for use in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of FPOP is its high reactivity with solvent-exposed amino acid residues in proteins. This makes it a highly effective probe for studying protein structure and dynamics. FPOP is also non-toxic and safe for use in laboratory experiments. However, FPOP has some limitations, including its limited reactivity with buried amino acid residues in proteins and its potential to react with other biomolecules in complex biological samples.
将来の方向性
There are several future directions for research involving FPOP. One potential area of research is the development of new FPOP derivatives with enhanced reactivity and selectivity for specific amino acid residues in proteins. Another area of research is the use of FPOP in combination with other probes and techniques for studying protein structure and dynamics. Additionally, FPOP could be used to study the effects of post-translational modifications on protein structure and function.
合成法
The synthesis of FPOP involves the reaction of 2-(4-Fluorophenyl)-2-oxoethyl chloroformate with 1-(3-methoxyphenyl)-5-oxo-2-pyrrolidinecarboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure FPOP.
科学的研究の応用
FPOP has been extensively used in scientific research, particularly in the field of protein chemistry. It is a highly effective probe for studying protein structure and dynamics due to its ability to react with solvent-exposed amino acid residues in proteins. FPOP can also be used to study protein-ligand interactions and protein-protein interactions.
特性
分子式 |
C20H18FNO5 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
[2-(4-fluorophenyl)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18FNO5/c1-26-17-4-2-3-16(10-17)22-11-14(9-19(22)24)20(25)27-12-18(23)13-5-7-15(21)8-6-13/h2-8,10,14H,9,11-12H2,1H3 |
InChIキー |
KFNRFMRYVPNBBI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F |
正規SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271061.png)


![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)


![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)

